molecular formula C19H18Cl2N2O2S B11475843 1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11475843
M. Wt: 409.3 g/mol
InChI Key: HSSBGFLYZPJLQH-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound characterized by its unique structural features. This compound contains a pyrrole ring substituted with chlorobenzyl and chlorophenylsulfonyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Chlorobenzyl and Chlorophenylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorobenzyl and chlorophenylsulfonyl halides.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial production methods would scale up these reactions, optimizing for cost, efficiency, and environmental considerations. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzyl and chlorophenylsulfonyl groups may enhance binding affinity to specific sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives with chlorobenzyl and chlorophenylsulfonyl groups. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. Examples include:

    1-(3-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine: Differing by a methyl group instead of a chlorine atom.

    1-(3-bromobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine: Differing by a bromine atom instead of a chlorine atom on the benzyl group.

These comparisons highlight the uniqueness of 1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C19H18Cl2N2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H18Cl2N2O2S/c1-12-13(2)23(11-14-4-3-5-16(21)10-14)19(22)18(12)26(24,25)17-8-6-15(20)7-9-17/h3-10H,11,22H2,1-2H3

InChI Key

HSSBGFLYZPJLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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